2-Isopropyl-6-propylphenol
CAS No.: 74663-48-2
Cat. No.: VC20802055
Molecular Formula: C12H18O
Molecular Weight: 178.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 74663-48-2 |
---|---|
Molecular Formula | C12H18O |
Molecular Weight | 178.27 g/mol |
IUPAC Name | 2-propan-2-yl-6-propylphenol |
Standard InChI | InChI=1S/C12H18O/c1-4-6-10-7-5-8-11(9(2)3)12(10)13/h5,7-9,13H,4,6H2,1-3H3 |
Standard InChI Key | JNTNBZKUWHRIGW-UHFFFAOYSA-N |
SMILES | CCCC1=C(C(=CC=C1)C(C)C)O |
Canonical SMILES | CCCC1=C(C(=CC=C1)C(C)C)O |
Introduction
Chemical Identity and Structure
Basic Chemical Information
2-Isopropyl-6-propylphenol is characterized by its specific molecular structure and identifiable chemical parameters. The phenolic compound contains both isopropyl and propyl substituents at positions 2 and 6 of the phenol ring, respectively.
Parameter | Value | Source |
---|---|---|
CAS Number | 74663-48-2 | |
Molecular Formula | C12H18O | |
Molecular Weight | 178.2707 g/mol | |
SMILES | CCCC1=CC=CC(C(C)C)=C1O | |
InChIKey | JNTNBZKUWHRIGW-UHFFFAOYSA-N | |
Stereochemistry | Achiral |
The structure of 2-Isopropyl-6-propylphenol combines a phenol base with an isopropyl group (-CH(CH3)2) at position 2 and a propyl group (-CH2CH2CH3) at position 6. The hydroxyl group (-OH) of the phenol provides the compound with its characteristic reactivity and hydrogen bonding capabilities . This structural arrangement gives the compound its unique chemical and physical properties that distinguish it from other phenolic derivatives.
Structural Characteristics
The spatial arrangement of the functional groups in 2-Isopropyl-6-propylphenol contributes significantly to its chemical behavior. The compound lacks stereogenic centers, making it achiral as confirmed by stereochemical analysis . The isopropyl group at position 2 creates steric hindrance near the hydroxyl group, which influences its reactivity in chemical transformations. This arrangement also impacts the electron density distribution across the aromatic ring, affecting its susceptibility to electrophilic and nucleophilic attack during chemical reactions.
Physical Properties
Physical State and Appearance
2-Isopropyl-6-propylphenol presents as an oil at room temperature with a colorless to light yellow appearance . The liquid state of this compound facilitates its manipulation in laboratory settings and industrial processes where it may be encountered.
Thermodynamic and Physical Parameters
The compound exhibits specific thermodynamic properties that are essential for understanding its behavior under various conditions. The table below summarizes these key physical parameters:
Property | Value | Conditions | Source |
---|---|---|---|
Boiling Point | 49-51°C | 0.3 Torr pressure | |
Density | 0.951±0.06 g/cm³ | Predicted value | |
pKa | 11.00±0.10 | Predicted value | |
TPSA (Topological Polar Surface Area) | 20.23 | Calculated value |
The relatively low boiling point under reduced pressure indicates the compound's volatility, which is important for purification processes such as vacuum distillation . The predicted density suggests that the compound is slightly less dense than water, which has implications for phase separation in liquid-liquid extractions involving aqueous systems.
Solubility Profile
The solubility characteristics of 2-Isopropyl-6-propylphenol play a crucial role in its handling and processing. It shows slight solubility in common organic solvents such as chloroform and methanol . This limited solubility profile must be considered when designing extraction or purification protocols involving this compound. The hydroxyl group provides potential for hydrogen bonding, which contributes to its solubility characteristics in polar solvents.
Synthesis Methods
Synthetic Routes
2-Isopropyl-6-propylphenol can be synthesized through several routes, with a multi-step reaction from 2-Isopropylphenol being one of the most documented approaches. The synthesis typically involves three primary steps as outlined below :
This synthetic pathway involves phase-transfer catalysis in the initial step, followed by thermal treatment and catalytic hydrogenation. The use of benzyltri-n-butylammonium bromide in the first step facilitates the reaction by enhancing the transfer of reagents between the aqueous and organic phases .
Industrial Production Considerations
For industrial-scale production, continuous flow reactors may be employed to optimize yield and purity. These processes require careful control of reaction parameters, including:
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Temperature regulation throughout each reaction stage
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Precise catalyst loading for the hydrogenation step
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Controlled pressure conditions, particularly for the final hydrogenation
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Efficient mixing systems for the phase-transfer catalysis stage
The industrial synthesis may also involve additional purification steps, such as crystallization or distillation under reduced pressure, to meet the purity requirements for analytical or pharmaceutical applications .
Applications and Relation to Propofol
Research and Analytical Applications
The compound serves as an important reference standard in analytical chemistry, particularly for:
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Developing and validating analytical methods for propofol purity assessment
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Structure-activity relationship studies of phenolic compounds with anesthetic properties
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Investigation of synthetic pathways for related phenolic derivatives
The compound is associated with the GHS07 hazard pictogram, indicating acute toxicity, and carries the signal word "Warning" .
The relatively high cost per milligram indicates its specialized nature as an analytical standard rather than a bulk chemical. The price variation among suppliers may reflect differences in purity, certification, or additional analytical documentation provided with the product .
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